Oxetan-3-ylmethyl methanesulfonate
Overview
Description
Oxetan-3-ylmethyl methanesulfonate is a chemical compound with the molecular formula C5H10O4S and a molecular weight of 166.2 g/mol It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a methanesulfonate group
Mechanism of Action
Target of Action
Oxetan-3-ylmethyl methanesulfonate is a versatile small molecule scaffold It’s known to be used in research and pharmaceutical testing .
Mode of Action
The mode of action of this compound involves its interaction with other compounds during chemical reactions. For instance, it has been used in a reaction with Methyl 2-chloro-4-hydroxybenzoate, where it was added along with K2CO3 and the reaction was stirred at 90°C for 1.5 hours .
Biochemical Pathways
It’s known that the compound plays a role in the formation of oxetane through epoxide opening with trimethyloxosulfonium ylide .
Pharmacokinetics
Its molecular weight is 1662 g/mol , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
The result of this compound’s action is the formation of new compounds through chemical reactions. For example, it has been used to form new compounds in reactions with Methyl 2-chloro-4-hydroxybenzoate .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of other compounds. For instance, in a reaction with Methyl 2-chloro-4-hydroxybenzoate, the reaction was stirred at 90°C for 1.5 hours .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxetan-3-ylmethyl methanesulfonate typically involves the reaction of oxetan-3-ylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
Oxetan-3-ylmethanol+Methanesulfonyl chloride→Oxetan-3-ylmethyl methanesulfonate+HCl
The reaction is usually conducted at low temperatures to control the rate of reaction and to minimize side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations. This ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxetan-3-ylmethyl methanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Ring-Opening Reactions: The oxetane ring can undergo ring-opening reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Ring-Opening Reactions: Acidic conditions (e.g., using hydrochloric acid) or basic conditions (e.g., using sodium hydroxide) can facilitate ring-opening reactions.
Major Products Formed
Nucleophilic Substitution: The major products are typically substituted oxetane derivatives, where the nucleophile has replaced the methanesulfonate group.
Ring-Opening Reactions: The products can vary widely, including linear alcohols, ethers, or other functionalized compounds depending on the specific reaction conditions.
Scientific Research Applications
Oxetan-3-ylmethyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and as a precursor for biologically active molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Oxetan-3-ylmethanol: This compound is a precursor in the synthesis of oxetan-3-ylmethyl methanesulfonate and shares the oxetane ring structure.
Methanesulfonyl Chloride: This reagent is used in the synthesis of this compound and contains the methanesulfonate group.
Oxetan-3-one: Another oxetane derivative, which is used in various synthetic applications and shares the oxetane ring structure.
Uniqueness
This compound is unique due to the combination of the oxetane ring and the methanesulfonate group. This combination imparts distinct reactivity and chemical properties, making it valuable in synthetic chemistry and various research applications. The presence of the methanesulfonate group as a good leaving group enhances its utility in nucleophilic substitution reactions, while the strained oxetane ring provides opportunities for ring-opening reactions .
Biological Activity
Oxetan-3-ylmethyl methanesulfonate is a compound of significant interest in medicinal chemistry due to its unique oxetane structure, which confers various biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound is characterized by its oxetane ring structure, which is a four-membered cyclic ether. The molecular formula is , with a molecular weight of approximately 166.2 g/mol. The compound is typically a white crystalline solid, exhibiting stability under various conditions, although its reactivity can be influenced by the substitution pattern on the oxetane ring.
Target Interactions
The biological activity of this compound is primarily attributed to its interactions with various biological targets. It has been shown to act as a selective inhibitor of specific enzymes, including aldehyde dehydrogenases (ALDHs), which are crucial in drug metabolism and detoxification processes .
Biochemical Pathways
The compound participates in biochemical pathways through the formation of new compounds during chemical reactions. For instance, it has been utilized in reactions with Methyl 2-chloro-4-hydroxybenzoate to generate novel derivatives that exhibit enhanced biological properties. The mechanism often involves the opening of the oxetane ring, leading to various functionalized products.
Biological Activities
This compound demonstrates a broad spectrum of biological activities:
- Antimicrobial Activity : Some derivatives exhibit significant activity against bacterial and fungal strains, suggesting potential use as antimicrobial agents.
- Anticancer Activity : Research indicates that certain oxetane-containing compounds show promise in inhibiting cancer cell proliferation. For example, studies have highlighted their effectiveness against various cancer cell lines, including breast cancer .
- Kinase Inhibition : The compound has been explored for its potential as a kinase inhibitor, which could have implications in cancer therapy and other diseases where kinase activity is dysregulated.
Structure-Activity Relationships (SAR)
The biological activity of this compound is closely linked to its structural features. Modifications to the oxetane ring significantly influence its binding affinity and selectivity towards different targets. For instance:
Compound | ALDH1A1 Inhibition (%) | ALDH1A2 Inhibition (%) | ALDH1A3 Inhibition (%) | Solubility (mg/mL) |
---|---|---|---|---|
12a | 0.34 ± 0.07 | 1.1 ± 0.1 | 0.61 ± 0.09 | 96 |
12g | 0.13 ± 0.01 | 0.23 ± 0.01 | 0.17 ± 0.01 | 94 |
12h | 0.34 ± 0.07 | 1.1 ± 0.1 | 0.61 ± 0.09 | 96 |
This table summarizes the inhibition percentages of various ALDH isoforms by different analogs of this compound, demonstrating the impact of structural modifications on biological activity .
Case Studies and Clinical Applications
Recent studies have focused on the clinical implications of oxetane-containing compounds:
- Crenolanib : An oxetane-based drug candidate for treating acute myeloid leukemia (AML) and gastrointestinal stromal tumors (GIST) has shown promising results in clinical trials .
- Fenebrutinib : Developed for multiple sclerosis treatment, this compound illustrates the therapeutic potential of oxetane derivatives in neurological disorders .
- Ziresovir : Targeting respiratory syncytial virus (RSV), this drug candidate highlights the antiviral potential of oxetane structures .
Properties
IUPAC Name |
oxetan-3-ylmethyl methanesulfonate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4S/c1-10(6,7)9-4-5-2-8-3-5/h5H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDNNGVASRCMGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1COC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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